molecular formula C20H11FO4 B5533287 6-oxo-6H-benzo[c]chromen-3-yl 4-fluorobenzoate

6-oxo-6H-benzo[c]chromen-3-yl 4-fluorobenzoate

Cat. No. B5533287
M. Wt: 334.3 g/mol
InChI Key: AUFSCLYWHORMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzo[c]chromen derivatives often involves innovative methodologies to incorporate various functional groups, enhancing their chemical and physical properties. Novel synthesis approaches for benzo[c]chromen skeletons, including 6H-dibenzo[c,h]chromen-6-one motifs, have been described. These methodologies involve reactions of 2-naphthylbenzylamines and 2-naphthylbenzyl alcohols under specific conditions to yield the desired products (Pradeep et al., 2016). Furthermore, [3+3] cyclizations of 1,3-bis(trimethylsilyloxy)-1,3-butadienes have been employed to prepare various benzo[c]chromenes with good regioselectivity (Büttner et al., 2012).

Molecular Structure Analysis

The molecular structure and conformational stability of benzo[c]chromen derivatives are of significant interest. Studies on molecules like 6-(4-fluorobenzoyl)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one have utilized DFT and HF methods to calculate the molecular structure, revealing insights into their stability and vibrational frequencies (Taşal & Kumalar, 2012).

Chemical Reactions and Properties

Benzo[c]chromen derivatives undergo various chemical reactions, leading to a wide range of products with diverse properties. Microwave-assisted cyclization under mildly basic conditions has been shown to be an effective method for synthesizing 6H-benzo[c]chromen-6-ones and their tetrahydro analogues (Dao et al., 2018). Additionally, gold-catalyzed cyclization of enediynes and arenediynes offers an efficient synthesis of 6H-benzo[c]chromen-6-one derivatives (Chen, Hsu, & Wu, 2019).

properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11FO4/c21-13-7-5-12(6-8-13)19(22)24-14-9-10-16-15-3-1-2-4-17(15)20(23)25-18(16)11-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFSCLYWHORMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)C4=CC=C(C=C4)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-6H-benzo[C]chromen-3-YL 4-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.